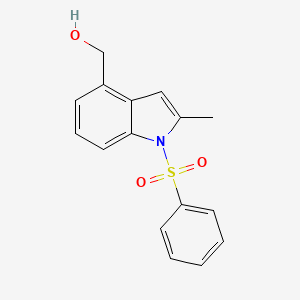
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylsulfonyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the phenylsulfonyl group or other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can influence the compound’s binding affinity to enzymes or receptors, while the indole core can interact with various biological molecules. These interactions can lead to modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol: A closely related compound with a similar structure but different substitution pattern.
(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone: Another related compound with a phenyl group attached to the methanol moiety.
Uniqueness
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylsulfonyl group and the hydroxymethyl group on the indole ring can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H15NO3S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)-2-methylindol-4-yl]methanol |
InChI |
InChI=1S/C16H15NO3S/c1-12-10-15-13(11-18)6-5-9-16(15)17(12)21(19,20)14-7-3-2-4-8-14/h2-10,18H,11H2,1H3 |
Clave InChI |
MSYATUWMHNPPMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2N1S(=O)(=O)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13939773.png)
![1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester](/img/structure/B13939777.png)
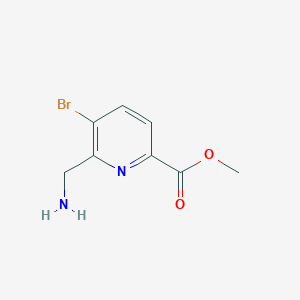
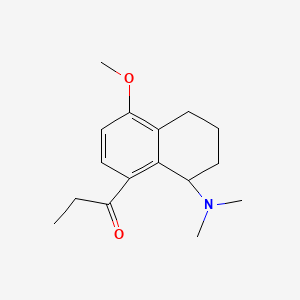

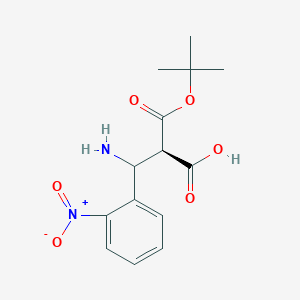


![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
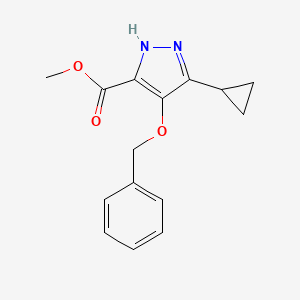

![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)

